molecular formula C15H8F6N2O4 B1590917 2,2-Bis(3-nitrophenyl)hexafluoropropane CAS No. 64465-34-5

2,2-Bis(3-nitrophenyl)hexafluoropropane

Cat. No. B1590917
CAS RN: 64465-34-5
M. Wt: 394.22 g/mol
InChI Key: YETXOTPYXAYEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 2,2-Bis(3-nitrophenyl)hexafluoropropane is an organic compound with the chemical formula C<sub>15</sub>H<sub>8</sub>F<sub>6</sub>N<sub>2</sub>O<sub>4</sub>.

  • It is also known by the synonym 3,3’-(Hexafluoroisopropylidene)bis(nitrobenzene) .

  • The compound is mainly used as an intermediate in the polymer field.





  • Synthesis Analysis



    • The synthesis of 2,2-Bis(3-nitrophenyl)hexafluoropropane involves nitrating 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (also known as “bisphenol AF”) with potassium nitrate (KNO₃) and trifluoroacetic acid (CF₃COOH).

    • The raw yield of the compound is practically quantitative.





  • Molecular Structure Analysis



    • The molecular formula of 2,2-Bis(3-nitrophenyl)hexafluoropropane is C<sub>15</sub>H<sub>8</sub>F<sub>6</sub>N<sub>2</sub>O<sub>4</sub>, with a molecular weight of 394.23 g/mol.

    • The compound contains 28 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 nitro groups (aromatic).





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not readily available in the literature.





  • Physical And Chemical Properties Analysis



    • Physical State : Solid at 20°C.

  • Scientific Research Applications

    Synthesis and Characterization for Polymer Production

    2,2-Bis(3-nitrophenyl)hexafluoropropane serves as a raw material for synthesizing monomers like 2,2-bis(3-aminophenyl)hexafluoropropane, which are further used to produce various polyimides through condensation polymerization processes. This application is significant in the field of polymer chemistry for creating materials with desirable properties (Zhang Shu-xiang, 2012).

    Pilot-Scale Synthesis for Industrial Applications

    The compound is utilized in pilot-scale studies to synthesize derivatives like 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane. These studies aim to optimize the synthesis process for industrial-scale production, indicating its importance in large-scale chemical manufacturing (W. Xiao-xia, 2014).

    Development of High-Performance Polymers

    Research shows the use of 2,2-Bis(3-nitrophenyl)hexafluoropropane in developing high-performance polymers, such as fluorine-containing polybenzoxazoles. These polymers demonstrate excellent thermal stability, making them valuable in applications requiring materials resistant to high temperatures (Zhang Jun-qing, 2013).

    Gas Separation Membranes

    This compound is also instrumental in creating gas separation membranes. For example, copolymers prepared from derivatives of 2,2-Bis(3-nitrophenyl)hexafluoropropane have shown potential in gas separation technologies, indicating its utility in environmental and industrial processes (Blanca Díez et al., 2018).

    Metal-Organic Frameworks for Selective Separation

    In the development of metal-organic frameworks, 2,2-Bis(3-nitrophenyl)hexafluoropropane is used for creating materials capable of selective separation of specific compounds. This has implications in refining processes and in the development of advanced materials for chemical separation (Daofei Lv et al., 2018).

    Safety And Hazards

    The compound does not have specific hazard classifications.

  • Future Directions

    Further research may explore its applications in polymer chemistry and potential modifications for specific industrial uses.



    properties

    IUPAC Name

    1-[1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-yl]-3-nitrobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H8F6N2O4/c16-14(17,18)13(15(19,20)21,9-3-1-5-11(7-9)22(24)25)10-4-2-6-12(8-10)23(26)27/h1-8H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YETXOTPYXAYEMI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=CC(=CC=C2)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H8F6N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30554647
    Record name 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30554647
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    394.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2,2-Bis(3-nitrophenyl)hexafluoropropane

    CAS RN

    64465-34-5
    Record name 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(3-nitrobenzene)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30554647
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,2-Bis(3-nitrophenyl)hexafluoropropane
    Reactant of Route 2
    Reactant of Route 2
    Reactant of Route 2
    2,2-Bis(3-nitrophenyl)hexafluoropropane
    Reactant of Route 3
    2,2-Bis(3-nitrophenyl)hexafluoropropane
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    2,2-Bis(3-nitrophenyl)hexafluoropropane
    Reactant of Route 5
    Reactant of Route 5
    2,2-Bis(3-nitrophenyl)hexafluoropropane
    Reactant of Route 6
    2,2-Bis(3-nitrophenyl)hexafluoropropane

    Citations

    For This Compound
    1
    Citations
    KSY Lau, AL Landis, WJ Kelleghan… - Journal of Polymer …, 1982 - Wiley Online Library
    The title compound was synthesized by hydrogenolysis of its precursor 2,2‐bis(4‐trifluoromethanesulfonatophenyl)hexafluoropropane (2) in the presence of a base. 2,2‐…
    Number of citations: 15 onlinelibrary.wiley.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.